molecular formula C7H10N2O4 B8329266 Ethyl 3-(1-hydroxyethyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(1-hydroxyethyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B8329266
M. Wt: 186.17 g/mol
InChI Key: ZBVPYBVGDNAWJM-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Into a flask containing ethyl 3-(1-hydroxyethyl)-1,2,4-oxadiazole-5-carboxylate (53.7 mmol, 10 g) in DCM (100 ml), Dess-Martin periodinane (80 mmol, 34.2 g) was added at 0° C. in portions and the resulting mixture was stirred at RT for 16 h. The reaction mixture was quenched with aqueous NaHCO3 solution and extracted with DCM. The organic layers were dried, filtered and evaporated. The product was purified by flash-chromatography. Yield 9.12 g. 1H-NMR (400 MHz; CDCl3): δ 1.47 (t, 3H), 2.76 (s, 3H), 4.58 (q, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[N:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[O:6][N:5]=1)[CH3:3].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[C:2]([C:4]1[N:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[O:6][N:5]=1)(=[O:1])[CH3:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC(C)C1=NOC(=N1)C(=O)OCC
Name
Quantity
34.2 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C. in portions
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash-chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(=O)C1=NOC(=N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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